molecular formula C10H10N2O B14508178 4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one CAS No. 63262-18-0

4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one

Cat. No.: B14508178
CAS No.: 63262-18-0
M. Wt: 174.20 g/mol
InChI Key: HXHIWKVJVURLAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound has a unique structure that contributes to its specific chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorobenzophenone with glycine ester hydrochloride in dry pyridine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzodiazepine structure.

Industrial Production Methods

In industrial settings, the synthesis of benzodiazepines, including this compound, can be achieved using continuous flow chemistry. This method allows for the efficient and scalable production of these compounds by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzodiazepines, and substituted derivatives, which can have varied pharmacological properties .

Scientific Research Applications

4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used primarily for its anticonvulsant effects.

    Oxazepam: Known for its anxiolytic and muscle relaxant properties.

Uniqueness

4-Methyl-3,4-dihydro-5H-1,4-benzodiazepin-5-one is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for research and development in the field of medicinal chemistry .

Properties

CAS No.

63262-18-0

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-methyl-3H-1,4-benzodiazepin-5-one

InChI

InChI=1S/C10H10N2O/c1-12-7-6-11-9-5-3-2-4-8(9)10(12)13/h2-6H,7H2,1H3

InChI Key

HXHIWKVJVURLAW-UHFFFAOYSA-N

Canonical SMILES

CN1CC=NC2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.